

Application Notes and Protocols for PR-104 Combination Therapy with Gemcitabine

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Compound of Interest

Compound Name: KSK-104

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This document provides a comprehensive overview of the preclinical and clinical rationale for combining the hypoxia-activated prodrug PR-104 with the standard-of-care chemotherapy agent gemcitabine. Detailed experimental protocols are provided to facilitate further research into this combination therapy.

Introduction

PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. PR-104A is a hypoxia-activated prodrug designed to target the hypoxic regions commonly found in solid tumors, which are associated with resistance to conventional chemotherapy and radiotherapy. [1][2] Activation of PR-104A occurs through two primary mechanisms:

- **Hypoxia-Dependent Activation:** In low-oxygen environments, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form reactive nitrogen mustards (PR-104H and PR-104M). These metabolites induce DNA cross-linking, leading to cell cycle arrest and apoptosis. [1][2][3]
- **AKR1C3-Dependent Activation:** PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which can be overexpressed in various tumor types. [4][5][6]

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that is a cornerstone in the treatment of various cancers, including pancreatic cancer.^{[7][8]} Upon intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects by:

- Inhibiting DNA synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and halting DNA replication.^{[9][10][11]}
- Inhibiting ribonucleotide reductase: dFdCDP inhibits the enzyme responsible for producing deoxyribonucleotides required for DNA synthesis and repair.^[10]

The combination of PR-104 and gemcitabine is hypothesized to be synergistic, as gemcitabine is effective against rapidly dividing cells in well-oxygenated tumor regions, while PR-104 targets the often chemoresistant hypoxic cell population.^[1]

Data Presentation

Preclinical Efficacy

Preclinical studies have demonstrated the potential for synergistic antitumor activity with the combination of PR-104 and gemcitabine.

Parameter	Monotherapy	Combination Therapy	Tumor Model	Key Findings
Antitumor Activity	PR-104 showed single-agent activity.	Greater than additive antitumor activity.	Panc-01 pancreatic tumor xenografts	The combination of PR-104 with drugs likely to spare hypoxic cells, such as gemcitabine, showed enhanced efficacy. ^[1]

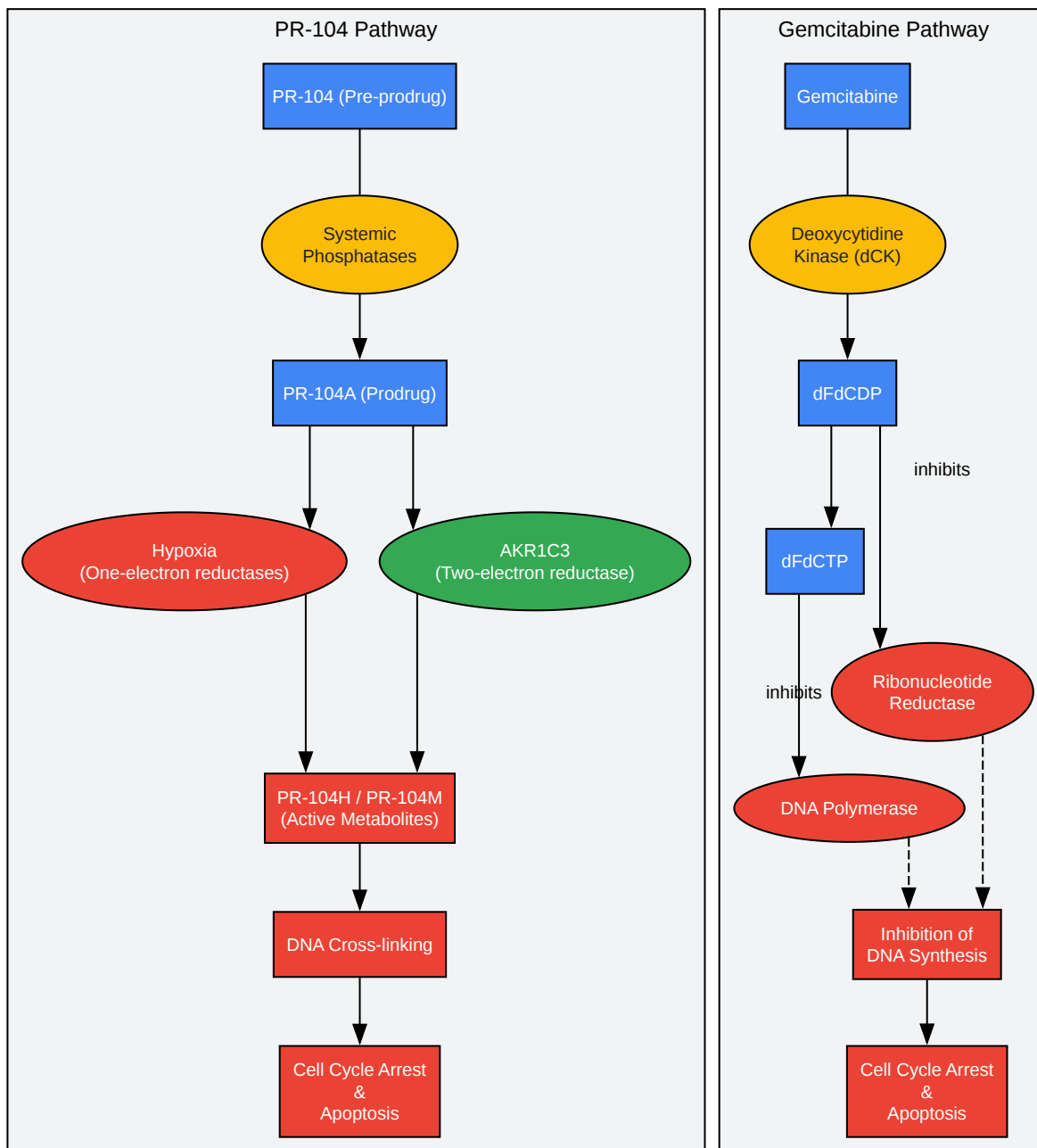
Clinical Trial Data (Phase Ib)

A Phase Ib study evaluated the safety and maximum tolerated dose (MTD) of PR-104 in combination with gemcitabine in patients with advanced solid tumors.[12][13]

Parameter	Value	Details
Maximum Tolerated Dose (MTD) of PR-104	140 mg/m ²	When combined with gemcitabine (800 mg/m ² on days 1 and 8 of a 21-day cycle).[12][13]
Dose-Limiting Toxicities (DLTs)	Grade 4 Thrombocytopenia	Observed in two of three patients at the 275 mg/m ² dose level of PR-104.[12][13]
Other Common Grade 3/4 Toxicities	Neutropenia, Anemia, Leukopenia, Fatigue	Consistent with the myelosuppressive effects of both agents.[12][13]
Pharmacokinetics	No significant alteration	Plasma pharmacokinetics of PR-104 and its metabolites, as well as gemcitabine, were similar to that of the single agents.[12][13]
Conclusion	Prohibitive Myelotoxicity	Dose-limiting thrombocytopenia prohibited further evaluation of this specific combination regimen without supportive measures like G-CSF.[12][13]

Signaling Pathways and Experimental Workflows

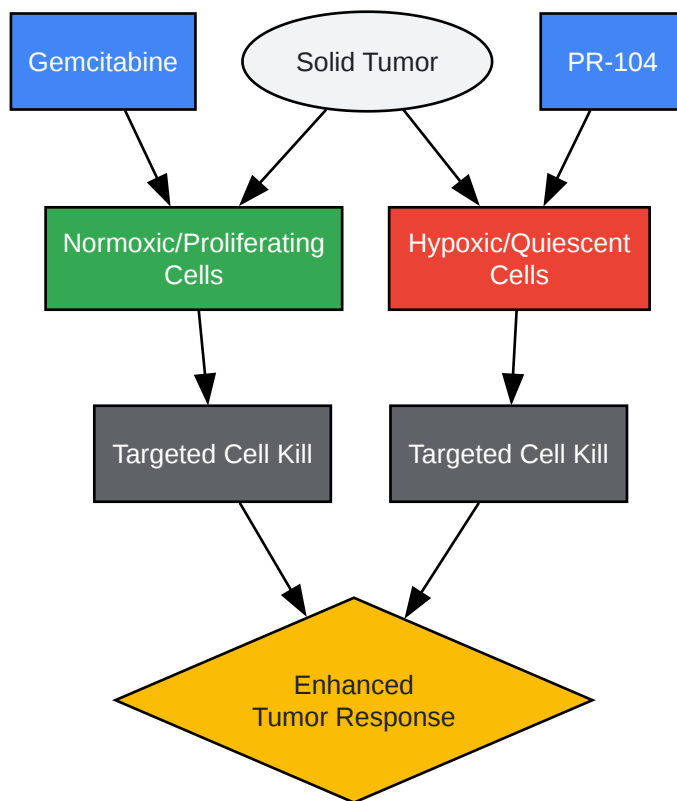
PR-104 and Gemcitabine Mechanism of Action



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Caption: Mechanisms of action for PR-104 and Gemcitabine.

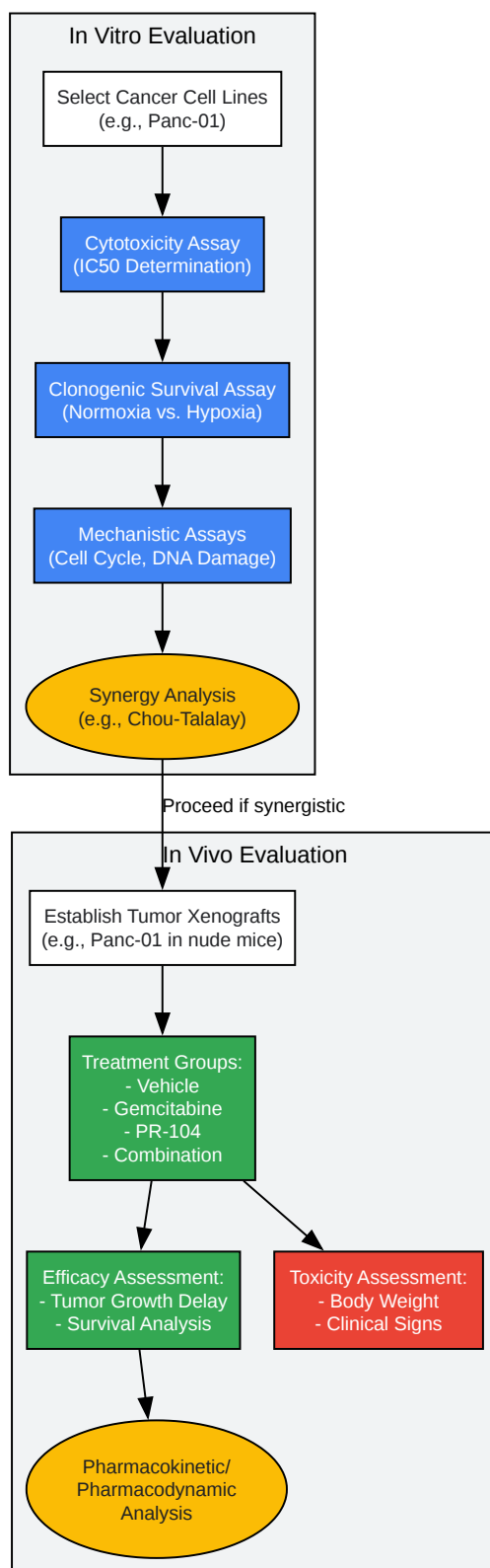
Synergistic Interaction Logic



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Caption: Rationale for synergistic tumor targeting.

General Experimental Workflow



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Caption: Workflow for preclinical evaluation.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PR-104 and gemcitabine, alone and in combination.

Materials:

- Cancer cell line (e.g., Panc-01)
- Complete culture medium
- PR-104A (active form of PR-104)
- Gemcitabine
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Hypoxic chamber or incubator (for PR-104A evaluation under hypoxia)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of PR-104A and gemcitabine in culture medium. For combination studies, a fixed-ratio or checkerboard (matrix) dilution approach can be used.
- Treatment:
 - Normoxic Conditions: Replace the medium with drug-containing medium and incubate under standard conditions (21% O₂, 5% CO₂) for 72 hours.
 - Hypoxic Conditions (for PR-104A): Replace the medium with drug-containing medium and place the plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂) for the desired exposure time

(e.g., 4-24 hours), followed by a return to normoxic conditions for the remainder of the 72-hour incubation period.

- **Viability Assessment:** Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
- **Data Analysis:** Normalize the data to untreated controls and plot dose-response curves to calculate IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with PR-104 and gemcitabine, particularly the effect of PR-104 under hypoxic conditions.

Materials:

- Cancer cell line
- Complete culture medium
- 6-well plates
- PR-104A and Gemcitabine
- Hypoxic chamber
- Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

- **Cell Seeding:** Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
- **Treatment:** Treat the cells with drugs as described in the cytotoxicity assay protocol (both normoxic and hypoxic conditions for PR-104A).

- Incubation: After drug exposure, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
- Fixing and Staining:
 - Wash the wells with PBS.
 - Fix the colonies with methanol for 10-15 minutes.
 - Stain with crystal violet solution for 15-30 minutes.
 - Gently wash with water and allow the plates to air dry.
- Colony Counting: Count the number of colonies in each well.
- Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of untreated cells.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of PR-104 and gemcitabine combination therapy in a preclinical animal model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line (e.g., Panc-01) mixed with Matrigel
- PR-104 (formulated for IV administration)
- Gemcitabine (formulated for IP or IV administration)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, PR-104 alone, Gemcitabine alone, Combination).
- Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example:
 - Gemcitabine: Administered intraperitoneally (IP) once or twice weekly.
 - PR-104: Administered intravenously (IV) following gemcitabine administration to target the tumor microenvironment potentially rendered more hypoxic by gemcitabine's effects on vasculature.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health status as indicators of toxicity.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or until a defined time point. A survival study may also be conducted where the endpoint is humane euthanasia due to tumor burden or toxicity.
- Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and control. For survival studies, generate Kaplan-Meier survival curves.

Cell Cycle Analysis

Objective: To determine the effects of PR-104 and gemcitabine on cell cycle distribution.

Materials:

- Cancer cell line

- PR-104A and Gemcitabine
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Treatment:** Culture cells and treat them with IC50 concentrations of each drug, alone and in combination, for a specified time (e.g., 24, 48 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
- **Flow Cytometry:** Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
- **Data Analysis:** Compare the cell cycle profiles of treated cells to untreated controls. Gemcitabine is known to cause S-phase arrest, while PR-104 can induce a G2/M arrest.

DNA Damage Assessment (γH2AX Staining)

Objective: To quantify DNA double-strand breaks induced by PR-104 and gemcitabine.

Materials:

- Cancer cell line
- PR-104A and Gemcitabine
- Primary antibody against phosphorylated H2AX (γH2AX)
- Fluorescently-labeled secondary antibody
- DAPI (for nuclear counterstaining)

- Fluorescence microscope or flow cytometer

Procedure:

- Treatment: Grow cells on coverslips (for microscopy) or in culture dishes and treat with the drugs for various time points.
- Immunofluorescence Staining:
 - Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
 - Block with a suitable blocking buffer (e.g., BSA in PBS).
 - Incubate with the primary anti- γ H2AX antibody.
 - Wash and incubate with the fluorescently-labeled secondary antibody.
 - Mount coverslips with a mounting medium containing DAPI.
- Analysis:
 - Microscopy: Visualize and quantify the number of γ H2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in foci indicates an increase in DNA double-strand breaks.
 - Flow Cytometry: The overall fluorescence intensity of γ H2AX can be quantified in a large cell population.
- Data Analysis: Compare the levels of γ H2AX in treated cells versus control cells to assess the extent of DNA damage.

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